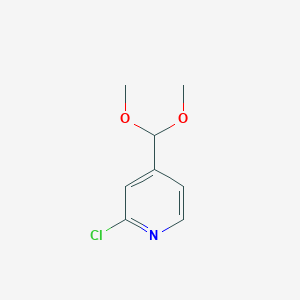

2-Chloro-4-(dimethoxymethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

650607-95-7 |

|---|---|

Molecular Formula |

C8H10ClNO2 |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-chloro-4-(dimethoxymethyl)pyridine |

InChI |

InChI=1S/C8H10ClNO2/c1-11-8(12-2)6-3-4-10-7(9)5-6/h3-5,8H,1-2H3 |

InChI Key |

WFEZVAPUIMWGGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC(=NC=C1)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 4 Dimethoxymethyl Pyridine and Analogues

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For 2-Chloro-4-(dimethoxymethyl)pyridine (I), the analysis suggests two primary disconnection pathways, as illustrated below.

Figure 1: Retrosynthetic Analysis of this compound

graph TD

A[this compound (I)] --> B{Disconnection};

B --> C[Path A: C-Cl bond disconnection];

B --> D[Path B: C-C(OMe)2 bond disconnection];

C --> E[Precursor: 4-(dimethoxymethyl)pyridine (B3038237) (II)];

D --> F[Precursor: 2-Chloro-4-formylpyridine (III)];

E --> G[Precursor: 4-Pyridinecarboxaldehyde (B46228) (IV)];

F --> G;

G --> H[Precursor: 4-Picoline];

Path A involves the disconnection of the C2-Cl bond, identifying 4-(dimethoxymethyl)pyridine (II) as the immediate precursor. This pathway relies on the regioselective chlorination of the pyridine (B92270) ring at the C2 position.

Path B involves the disconnection of the C4-acetal bond. This identifies 2-Chloro-4-formylpyridine (III) as the key intermediate, which would be formed from a suitable precursor and then undergo acetalization.

Both pathways ultimately converge on simpler, more common pyridine derivatives. The precursor 4-(dimethoxymethyl)pyridine (II) is synthesized from 4-Pyridinecarboxaldehyde (IV) . google.com Similarly, 2-Chloro-4-formylpyridine (III) can be conceptually derived from 4-Pyridinecarboxaldehyde (IV) or its precursors. A common industrial starting material for 4-substituted pyridines is 4-Picoline (4-methylpyridine) , which can be oxidized to form 4-Pyridinecarboxaldehyde. chemicalbook.com

Therefore, the key precursors for the synthesis of this compound are:

4-Picoline

4-Pyridinecarboxaldehyde

4-(dimethoxymethyl)pyridine

2-Chloropyridine (B119429) derivatives

The choice of synthetic route depends on the availability of starting materials, and the efficiency and regioselectivity of the key transformation steps.

Approaches to Halogenation of Pyridine Rings

The introduction of a chlorine atom onto the pyridine ring is a critical step in many synthetic sequences. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution is challenging and often requires harsh conditions. More controlled and regioselective methods are therefore preferred.

Regioselective Chlorination Strategies

Achieving regioselectivity in the chlorination of pyridines is paramount. The electronic properties of the ring and any existing substituents direct the position of halogenation.

One of the most effective strategies for activating the pyridine ring towards substitution at the 2- and 4-positions is through the formation of a Pyridine N-oxide . The N-oxide increases the electron density at these positions, facilitating electrophilic attack. Subsequent chlorination can be achieved using various reagents, followed by deoxygenation to yield the desired chloropyridine. For instance, the synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine involves the N-oxidation of 2,3-lutidine (B1584814) as a key step to control the regiochemistry of subsequent functionalizations. orientjchem.org

Direct chlorination of substituted pyridines can also be achieved. For example, the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, an intermediate for the drug pantoprazole, involves a chlorination step using thionyl chloride (SOCl₂) in dichloromethane (B109758) at low temperatures. google.com This method is effective for converting a hydroxymethyl group to a chloromethyl group, but similar principles apply to ring chlorination under different conditions. Another patent describes the use of phosphorus oxychloride (POCl₃) to achieve chlorination in the synthesis of 4-chloro-3-methoxy-2-methylpyridine. scispace.com

Table 1: Reagents for Regioselective Chlorination of Pyridine Derivatives

| Reagent | Substrate Type | Typical Position | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Pyridine N-oxides, Hydroxymethylpyridines | C2, C6 | google.com |

| Phosphorus oxychloride (POCl₃) | Pyridones, Pyridine N-oxides | C2, C4 | scispace.com |

Halogen Exchange Reactions for Pyridine Derivatives

While direct chlorination is common, halogen exchange reactions, such as the Finkelstein reaction, can also be employed, though they are more frequently used for introducing fluorine or iodine. These reactions involve treating a bromo- or iodo-pyridine with a chloride salt, often catalyzed by copper. However, for the synthesis of chloropyridines, direct chlorination or synthesis from non-halogenated precursors is generally more straightforward and widely practiced. The reverse, converting a chloropyridine to other halopyridines, is a more common application of halogen exchange principles on this scaffold.

Methods for Introducing Dimethoxymethyl Functionality

The dimethoxymethyl group serves as a stable protecting group for an aldehyde. Its introduction is typically achieved through the acetalization of a corresponding pyridine carboxaldehyde.

Acetalization of Pyridine Carbaldehydes

The most direct method for synthesizing 4-(dimethoxymethyl)pyridine is the acid-catalyzed reaction of 4-pyridinecarboxaldehyde with methanol (B129727) or a methylating agent like trimethyl orthoformate. google.com

A patented method describes the reaction of 4-pyridinecarboxaldehyde with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid at 30°C for 12 hours to produce 4-(dimethoxymethyl)pyridine in high yield. google.com This reaction is a classic example of acetal (B89532) formation.

Reaction Scheme: 4-Pyridinecarboxaldehyde + 2 CH₃OH (or HC(OCH₃)₃) --[H⁺]--> 4-(dimethoxymethyl)pyridine + H₂O

The reaction is reversible, and removal of water can drive it to completion. The use of an orthoester like trimethyl orthoformate is advantageous as it acts as both the alcohol source and a water scavenger.

Table 2: Conditions for Acetalization of 4-Pyridinecarboxaldehyde

| Methylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Trimethyl orthoformate | p-Toluenesulfonic acid | 30 | 12 | High | google.com |

4-Pyridinecarboxaldehyde itself is a versatile building block, synthesized industrially by the catalytic gas-phase oxidation of 4-picoline. chemicalbook.com

Direct Introduction of Dimethoxymethyl Groups

The direct introduction of a dimethoxymethyl group onto a pyridine ring without a pre-existing functional group like a formyl or methyl group is not a standard or common synthetic transformation. The reactivity of the C-H bonds on the pyridine ring does not typically allow for such direct and selective installation. The prevailing and more practical approach involves a two-step sequence:

Formylation: Introduction of a formyl group (-CHO) onto the pyridine ring.

Acetalization: Conversion of the formyl group to the dimethoxyacetal, as described in section 2.3.1.

Alternatively, a methyl group can be oxidized to a formyl group, which is then acetalized. orientjchem.org Therefore, the synthesis of this compound would proceed via the acetalization of a 2-chloro-4-formylpyridine intermediate rather than by direct introduction of the dimethoxymethyl moiety.

Convergent and Divergent Synthesis Strategies

The synthesis of complex molecules like this compound often employs either convergent or divergent strategies to maximize efficiency and molecular diversity.

In contrast, a divergent synthesis begins with a common intermediate that is progressively diversified to create a library of related compounds. youtube.com Starting with a core structure, such as 2-chloro-4-methylpyridine, one can introduce functional diversity. The methyl group can be halogenated and then converted to the dimethoxymethyl group, while the chlorine at the 2-position serves as a handle for various cross-coupling reactions. This approach is exceptionally valuable for medicinal chemistry and materials science, where generating a wide array of analogues for structure-activity relationship (SAR) studies is essential. youtube.com For example, a starting material can be functionalized with multiple reactive sites, allowing for a range of subsequent reactions to yield a library of unique molecular skeletons. youtube.com

Catalytic Approaches in Pyridine Functionalization

Catalysis is paramount in the synthesis and functionalization of pyridine derivatives, offering mild and selective methods to form carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the pyridine ring, especially at the C2 and C4 positions, makes it a challenging substrate for traditional electrophilic substitution but an excellent candidate for modern cross-coupling reactions. wikipedia.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, nickel, and copper, has revolutionized the synthesis of substituted pyridines. These methods allow for the precise installation of a wide variety of functional groups onto the pyridine core.

Palladium catalysis is a cornerstone of modern organic synthesis, with the Suzuki-Miyaura and Sonogashira reactions being prime examples of its power in forming C-C bonds. libretexts.orgwikipedia.org

The Suzuki-Miyaura coupling is a versatile method for creating biaryl compounds or attaching alkyl or vinyl groups to the pyridine ring. It typically involves the reaction of a halo-pyridine, such as this compound, with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org The reactivity of chloropyridines, which were once considered challenging substrates, has been overcome with the development of sophisticated phosphine (B1218219) ligands that promote the crucial oxidative addition step. organic-chemistry.org For 2-chloropyridines, highly active and stable palladium catalysts with bulky, electron-rich phosphine ligands have been developed that are not inhibited by the basic nitrogen of the pyridine ring. organic-chemistry.org These catalysts have shown remarkable efficiency in coupling a wide range of aryl and heteroaryl boronic acids with chloropyridines, even those bearing sensitive functional groups. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloropyridines

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | Modest | nih.gov |

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 99 | organic-chemistry.org |

| 2-Chloro-4-methylpyridine | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd catalyst | - | - | - | alkalimetals.com |

| 2,4-Dichloropyridine | 4-Methoxyphenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | KF | THF | Good | nih.gov |

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines by reacting a halo-pyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is co-catalyzed by palladium and copper salts and requires a base, typically an amine. libretexts.org The resulting alkynylated pyridines are valuable intermediates for the synthesis of more complex heterocyclic systems. The reaction conditions are generally mild, tolerating a variety of functional groups. organic-chemistry.org For di-halogenated pyridines, regioselectivity can often be controlled by the choice of catalyst and reaction conditions. libretexts.org

Table 2: Examples of Palladium-Catalyzed Sonogashira Coupling of Halopyridines

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | - | - | - | - | wikipedia.org |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | - | DMF | High | - |

| 4-Bromo-2,2'-bipyridine | Ethynylferrocene | Pd(PPh₃)₄ / CuI | - | - | 56 | researchgate.net |

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. Nickel catalysts are particularly effective for coupling unactivated alkyl halides and for reactions involving less reactive aryl chlorides. wisc.edunih.gov For instance, the cross-electrophile coupling of 2-chloropyridines with alkyl bromides can be achieved using a nickel-bathophenanthroline catalyst system. wisc.edu Nickel catalysts also show unique reactivity, sometimes providing different selectivity compared to palladium. However, the Suzuki-Miyaura coupling of 2-chloropyridine using a nickel/dppf catalyst system has shown limited success, suggesting that the choice of ligand and substrate is crucial for catalytic activity. rsc.org

Table 3: Examples of Nickel-Catalyzed Coupling of Chloropyridines

| Pyridine Substrate | Coupling Partner | Catalyst System | Reductant/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Chloropyridine | Alkyl Bromide | Ni / Bathophenanthroline | - | DMF | 2-Alkylpyridine | wisc.edu |

| 3-Chloropyridine | Phenylboronic acid | [NiCl(o-tol)(dppf)] | K₃PO₄ | Dioxane | 3-Phenylpyridine | rsc.org |

| 2-Chloropyridine | Aryl Iodide | Nickel catalyst | - | - | 2-Arylpyridine | acs.org |

Iron-catalyzed functionalization represents a more sustainable and economical approach, though it is less developed than palladium or nickel catalysis for this specific transformation. Iron catalysts have been successfully employed in [2+2+2] cycloadditions to construct pyridine rings and in cross-dehydrogenative coupling reactions. nih.govrsc.org The application of iron catalysts for the direct cross-coupling of this compound is an area with potential for future development, particularly for C-H activation strategies. nih.gov

Copper catalysis offers a distinct set of transformations for pyridine functionalization. It is particularly well-suited for C-N and C-O bond formation. A notable example is the copper-catalyzed amidation of 2-chloropyridines, which provides an efficient route to N-(pyridin-2-yl)amides using an inexpensive CuI/diamine ligand system. rsc.org Copper catalysts have also been used for dearomatization reactions of pyridines, enabling the synthesis of valuable enantioenriched dihydropyridine (B1217469) derivatives. nih.gov Furthermore, copper(II)-assisted transformations of pyridine derivatives can lead to complex structural rearrangements and functionalizations, such as aldol-type reactions and the formation of indolizine (B1195054) systems.

Lewis Acid and Brønsted Acid Catalysis in Acetal Chemistry

The dimethoxymethyl group on the target molecule is an acetal, a protecting group for an aldehyde. The formation and hydrolysis of acetals are classic examples of reactions catalyzed by acids.

Lewis acid catalysis plays a significant role in activating the pyridine ring towards nucleophilic attack. nih.gov A Lewis acid can coordinate to the lone pair of the pyridine nitrogen, increasing the electrophilicity of the ring and facilitating reactions like nucleophilic aromatic substitution or conjugate addition. nih.gov In the context of the dimethoxymethyl group, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are effective catalysts for reactions involving N,O-acetals, promoting ring-opening and subsequent functionalization. acs.org

Brønsted acid catalysis is fundamental to both the formation and removal of the acetal group. The synthesis of the dimethoxymethyl moiety from the corresponding aldehyde is typically catalyzed by a Brønsted acid to protonate the carbonyl oxygen, activating it for nucleophilic attack by methanol. youtube.com Conversely, the hydrolysis of the acetal back to the aldehyde is also acid-catalyzed. rsc.org Brønsted acids can also promote intramolecular cyclizations involving pyridine side chains and enhance the reactivity of copper catalysts in dearomatization reactions of pyridines. rsc.orgnih.gov Careful control of the reaction conditions is necessary to ensure the stability of the acetal group during other synthetic manipulations of the molecule.

Stereoselective and Enantioselective Synthesis Methods

The introduction of stereocenters in the synthesis of pyridine derivatives, particularly those with functional groups amenable to further transformation like the dimethoxymethyl group, is of paramount importance for the development of chiral ligands and pharmaceuticals. While specific literature on the enantioselective synthesis of this compound is scarce, general strategies for the asymmetric functionalization of the pyridine ring provide a conceptual framework.

A significant challenge in the stereoselective synthesis of 4-substituted pyridines is controlling the regioselectivity of nucleophilic additions. Research has shown that direct C-4 alkylation of pyridines can be a formidable task, often resulting in mixtures of regioisomers. beilstein-journals.orgnih.gov To overcome this, strategies involving the activation of the pyridine ring are often employed. One such method involves the formation of pyridinium (B92312) salts, which can then undergo enantioselective functionalization. For instance, N-heterocyclic carbene (NHC) catalysis has been successfully used for the C4-selective functionalization of pyridine derivatives. nih.govrepec.org This approach allows for the asymmetric β-pyridylation of enals, yielding enantioenriched β-pyridyl carbonyl compounds with excellent control over both enantioselectivity and C4-regioselectivity. nih.govrepec.org The key to this stereocontrol lies in the interaction between the chiral NHC-bound homoenolate and the pyridinium salt. nih.gov

Another powerful strategy involves the dearomatization of pyridines to form dihydropyridine intermediates, which can then be functionalized stereoselectively. Organocatalytic methods have been developed for the enantioselective dearomatization of pyridinium salts using various nucleophiles, leading to enantioenriched 1,4-dihydropyridines. nih.govrsc.org These transformations are often highly dependent on the solvent and the nature of the counterion. nih.govrsc.org

For analogs of this compound, chemoenzymatic approaches also present a viable route to chiral products. For example, a straightforward chemoenzymatic pathway has been developed for the synthesis of chiral α-fluorinated secondary alcohols bearing a pyridine ring. nih.gov This method involves the initial formation of a prochiral α-halogenated ketone, followed by an enantioselective reduction of the carbonyl group using an alcohol dehydrogenase, affording high enantiomeric excess. nih.gov Although not directly applied to the dimethoxymethyl group, this strategy highlights the potential of biocatalysis in accessing chiral pyridine-based building blocks.

Table 1: Examples of Enantioselective Functionalization of Pyridine Derivatives

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Reference |

| Chiral NHC | Pyridinium salt and enal | β-pyridyl carbonyl compound | High | nih.govrepec.org |

| Isothiourea catalyst | Pyridinium salt and aryl ester | 1,4-dihydropyridine | up to 98:2 er | nih.govrsc.org |

| Alcohol dehydrogenase | α-halogenated acyl pyridine | Chiral α-halogenated alcohol | 95–>99% | nih.gov |

This table presents generalized findings from the literature and does not represent the direct synthesis of this compound.

Modern Synthetic Techniques and Process Intensification

The drive towards more efficient, safer, and scalable chemical manufacturing has led to the adoption of modern synthetic techniques such as flow chemistry and electrochemistry. These methods offer significant advantages over traditional batch processes for the synthesis of pyridine derivatives.

Flow Chemistry Applications in Pyridine Synthesis

Flow chemistry, characterized by the continuous processing of reagents in microreactors, provides enhanced control over reaction parameters such as temperature, pressure, and mixing. youtube.com This precise control can lead to improved yields, higher selectivity, and safer operation, particularly for highly exothermic or hazardous reactions.

For the synthesis of chloropyridine analogs, flow reactors have been effectively utilized for nucleophilic aromatic substitution (SNAr) reactions. The uncatalyzed amination of 2-chloropyridines with various secondary amines has been achieved in a continuous-flow reactor at high temperatures (200–300°C), affording the corresponding 2-aminopyridines in good to excellent yields with short reaction times. researchgate.net This approach overcomes the high activation barrier associated with unactivated substrates. researchgate.net

Furthermore, flow chemistry facilitates multi-step syntheses in a continuous manner, minimizing manual handling and purification steps. rsc.org C-H functionalization reactions, which are crucial for the direct introduction of substituents onto the pyridine ring, have been successfully implemented under flow conditions. rsc.org While specific applications to this compound are not extensively documented, the principles of flow chemistry are directly applicable to its synthesis and the preparation of its precursors. The use of flow microreactors can also circumvent the need for cryogenic conditions in reactions such as Br/Li exchange on dibromopyridines, enabling a safer and more practical route to disubstituted pyridines.

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis

| Feature | Advantage | Relevance to this compound Synthesis |

| Enhanced Heat Transfer | Improved safety for exothermic reactions, precise temperature control. | Potentially hazardous chlorination or functionalization steps can be managed more safely. |

| Precise Mixing | Increased reaction rates and yields, better selectivity. | Improved regioselectivity in functionalization reactions of the pyridine ring. |

| Short Reaction Times | Higher throughput and productivity. | Faster synthesis of the target molecule and its intermediates. |

| Automation | Reduced manual handling, improved reproducibility. | Consistent quality and yield for industrial-scale production. |

Electrochemical Synthesis Pathways

Electrochemical synthesis offers a green and sustainable alternative to conventional methods that often rely on stoichiometric and potentially toxic oxidizing or reducing agents. researchgate.net By using electrons as "reagents," electrosynthesis can minimize waste generation and often proceeds under mild reaction conditions. researchgate.net

The electrochemical synthesis of pyridine derivatives has been explored for various transformations. For instance, the electrochemical synthesis of pyridine carboxamides from pyridine carbohydrazides and amines has been achieved in an aqueous medium using KI as a mediator and electrolyte. researchgate.net This method avoids the use of external chemical oxidants.

In the context of functionalized pyridines, electrochemical methods have been developed for the synthesis of CN-substituted imidazo[1,5-a]pyridines through a cascade process. rsc.org While direct electrochemical synthesis of this compound is not reported, the principles of electrochemical C-H functionalization and cross-coupling reactions are highly relevant. Recent advances in asymmetric catalytic electrosynthesis are also paving the way for the enantioselective synthesis of chiral molecules, which could be applicable to the preparation of chiral analogs of the target compound. mdpi.com The development of paired electrosynthetic processes, where both anodic and cathodic reactions contribute to the formation of the desired product, further enhances the efficiency and sustainability of this technology. researchgate.net

Table 3: Overview of Electrochemical Methods in Pyridine Synthesis

| Reaction Type | Key Features | Potential Application for this compound |

| Mediated Oxidation/Reduction | Avoids stoichiometric chemical reagents. | Greener synthesis of intermediates or the final product. |

| C-H Functionalization | Direct introduction of functional groups. | Potential for direct synthesis from a simpler pyridine precursor. |

| Cross-Coupling Reactions | Formation of C-C or C-heteroatom bonds. | Introduction of the dimethoxymethyl group or other substituents. |

| Paired Electrosynthesis | High atom and energy economy. | Highly efficient and sustainable manufacturing process. |

Reactivity and Mechanistic Investigations of 2 Chloro 4 Dimethoxymethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) on the Chloropyridine Moiety

The pyridine (B92270) ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group like chlorine at the 2- or 4-positions. The nitrogen atom in the ring withdraws electron density, facilitating the attack of nucleophiles.

Substituent Effects on Reactivity and Regioselectivity

The rate and regioselectivity of SNAr reactions on pyridine derivatives are profoundly influenced by the nature and position of substituents on the ring. Electron-withdrawing groups enhance the reactivity of the pyridine ring towards nucleophilic attack by further decreasing its electron density. ambeed.com This effect is most pronounced when the electron-withdrawing group is located at a position that can stabilize the negative charge of the Meisenheimer intermediate, which is formed during the substitution process.

For 2-chloropyridine (B119429) systems, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. google.comwikipedia.org In contrast, attack at the 3-position does not allow for this resonance stabilization, making it a much less favorable pathway. google.com

Influence of the Dimethoxymethyl Group on SNAr Processes

The dimethoxymethyl group, -CH(OCH₃)₂, at the 4-position of 2-chloropyridine is generally considered to be an electron-donating group through resonance, which would typically be expected to decrease the rate of nucleophilic aromatic substitution. However, its influence is more complex and can be affected by the reaction conditions and the nature of the attacking nucleophile.

While direct kinetic studies on 2-Chloro-4-(dimethoxymethyl)pyridine are not extensively available in the literature, analogies can be drawn from related systems. For instance, in studies of 2-chloropyridines with various substituents, it has been observed that the electronic nature of the substituent at the 4-position plays a crucial role in modulating the reactivity at the 2-position.

Leaving Group Efficacy in Halopyridine Systems

In SNAr reactions, the nature of the leaving group is a critical factor. For halopyridines, the reactivity order is often found to be F > Cl > Br > I. This is contrary to the trend observed in SN2 reactions and is attributed to the fact that the rate-determining step in SNAr is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. ambeed.com The high electronegativity of fluorine strongly activates the ring towards nucleophilic attack, making fluoropyridines significantly more reactive than their chloro counterparts. For example, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be about 320 times faster than that of 2-chloropyridine.

Reactions of the Dimethoxymethyl Acetal (B89532) Group

The dimethoxymethyl acetal group is a protected form of a formyl group (an aldehyde) and can undergo several important transformations.

Hydrolysis to Pyridine Carbaldehydes

The dimethoxymethyl acetal group of this compound can be hydrolyzed under acidic conditions to yield the corresponding aldehyde, 2-chloro-4-pyridinecarboxaldehyde. This reaction is a standard method for the deprotection of acetals and proceeds via protonation of one of the methoxy (B1213986) groups, followed by elimination of methanol (B129727) to form an oxocarbenium ion, which is then attacked by water.

The resulting 2-chloro-4-pyridinecarboxaldehyde is a versatile intermediate in organic synthesis. Aldehydes are known to undergo a wide range of reactions, including oxidation to carboxylic acids, reduction to alcohols, and various condensation reactions. wikipedia.org

Table 1: General Reactivity of Pyridine-4-carboxaldehydes

| Reaction Type | Reagents | Product Type |

| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Alcohol |

| Reductive Amination | H₂, Pd/C, Amine | Amine |

| Wittig Reaction | Phosphonium Ylide | Alkene |

| Grignard Reaction | Grignard Reagent | Secondary Alcohol |

This table represents general reactions of pyridine-4-carboxaldehydes and not specific experimental data for 2-chloro-4-pyridinecarboxaldehyde.

Interconversion with Other Acetal Derivatives

The dimethoxymethyl acetal can also undergo transacetalization reactions in the presence of other alcohols or diols, typically under acidic catalysis. This allows for the conversion of the dimethoxymethyl acetal into other acetal or ketal derivatives. This reaction is an equilibrium process, and the position of the equilibrium can be controlled by using a large excess of the new alcohol or by removing the methanol that is formed during the reaction.

For example, reaction with ethylene (B1197577) glycol in the presence of an acid catalyst would lead to the formation of the corresponding 1,3-dioxolane (B20135) derivative. This type of reaction is useful for introducing different protecting groups or for creating more complex molecular architectures.

Role as a Protecting Group and Masked Aldehyde Synthon

The dimethoxymethyl group, an acetal, serves as a protecting group for the corresponding aldehyde, 2-chloro-4-formylpyridine. Acetal protection is a common strategy in organic synthesis to mask the reactivity of a carbonyl group, particularly when other parts of the molecule need to undergo reactions that would be incompatible with a free aldehyde. libretexts.orgkhanacademy.orgyoutube.com

The protection of 2-chloro-4-formylpyridine to form this compound is typically achieved by reacting the aldehyde with methanol under acidic catalysis. pipzine-chem.com This reversible reaction is crucial as the acetal is stable under neutral to basic conditions, allowing for a wide range of chemical manipulations at other positions of the pyridine ring. libretexts.org The aldehyde can be readily regenerated by acid-catalyzed hydrolysis after the desired transformations are complete. libretexts.orgyoutube.com

The stability of the acetal group makes this compound an effective masked aldehyde synthon. This allows for the introduction of the 4-formylpyridine moiety into a molecule at a late stage of a synthetic sequence, avoiding potential side reactions of the aldehyde group.

Table 1: Acetal Formation and Deprotection

| Reaction | Reagents and Conditions | Product | Reference |

| Acetal Formation | 2-chloro-4-formylpyridine, Methanol (excess), Acid catalyst (e.g., H₂SO₄) | This compound | pipzine-chem.com |

| Acetal Deprotection | This compound, H₂O, Acid catalyst (e.g., HCl) | 2-chloro-4-formylpyridine | libretexts.org |

Electrophilic and Radical Functionalizations of the Pyridine Ring

The pyridine ring in this compound is electron-deficient, a characteristic that is enhanced by the presence of the electron-withdrawing chlorine atom at the C2 position. This electronic nature dictates its reactivity towards electrophilic and radical species.

Direct C-H functionalization is a powerful tool in modern organic synthesis for its atom and step economy. sigmaaldrich.com For pyridine derivatives, these reactions are challenging due to the inherent low reactivity of C-H bonds and the potential for catalyst deactivation by the nitrogen lone pair.

Directed C-H functionalization strategies often employ a directing group to position a metal catalyst in close proximity to a specific C-H bond, enabling its selective activation. In the case of this compound, the nitrogen atom of the pyridine ring can itself act as a directing group. However, the chlorine atom and the dimethoxymethyl group can influence the regioselectivity of such reactions. Research into the directed C-H functionalization of similarly substituted pyridines suggests that functionalization would likely occur at the C3 or C5 positions, depending on the specific directing group and catalytic system employed.

Metal-catalyzed C-H activation of pyridine rings can proceed through various mechanisms. For electron-deficient pyridines, oxidative addition of a C-H bond to a low-valent metal center is a plausible pathway. The chlorine atom at the C2 position and the dimethoxymethyl group at the C4 position electronically influence the C-H bonds at the C3, C5, and C6 positions. The C6 position is particularly interesting for lithiation, as demonstrated in studies with 2-chloropyridine using specific lithium amide bases, which could then be quenched with various electrophiles. researchgate.net

The Minisci reaction is a classic method for the functionalization of electron-deficient N-heterocycles via the addition of a nucleophilic radical. wikipedia.org The reaction typically proceeds under acidic conditions to protonate the pyridine nitrogen, further enhancing its electrophilicity. wikipedia.org For this compound, the protonated form would be highly susceptible to radical attack.

The regioselectivity of the Minisci reaction on substituted pyridines is governed by both steric and electronic factors. The chlorine atom at C2 and the dimethoxymethyl group at C4 would direct incoming radicals to the remaining unsubstituted positions. Generally, Minisci reactions on pyridines favor attack at the C2 and C4 positions. nih.govacs.org Given that these positions are already substituted in the target molecule, radical addition would be expected to occur at the C3, C5, or C6 positions. The precise outcome would depend on the nature of the radical and the reaction conditions. Recent advancements have focused on achieving higher regioselectivity, sometimes through the use of blocking groups or specialized catalysts. nih.govacs.orgnih.gov

Table 2: Potential Minisci-Type Alkylation of this compound

| Radical Source | Reagents and Conditions | Expected Major Product(s) | Reference |

| tert-Butyl radical | t-BuCOOH, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-Chloro-4-(dimethoxymethyl)-x-tert-butylpyridine (x=3, 5, or 6) | wikipedia.org |

| Adamantyl radical | 1-Adamantanecarboxylic acid, AgNO₃, (NH₄)₂S₂O₈, H₂SO₄ | 2-Chloro-4-(dimethoxymethyl)-x-(1-adamantyl)pyridine (x=3, 5, or 6) | wikipedia.org |

C-H Activation and Functionalization Strategies

Dearomatization Reactions of Pyridine Systems

Dearomatization reactions transform flat aromatic compounds into three-dimensional, partially or fully saturated structures, which are of great interest in medicinal chemistry and natural product synthesis. nih.govmdpi.com The dearomatization of pyridines can be achieved through various methods, including reduction and nucleophilic addition.

For an electron-deficient pyridine like this compound, nucleophilic dearomatization is a viable strategy. This can involve the addition of a nucleophile to the pyridine ring, often activated by an N-acyl or N-alkyl group, to form a dihydropyridine (B1217469) derivative. The regioselectivity of the nucleophilic attack is influenced by the substituents on the ring. The chlorine atom at C2 would strongly favor nucleophilic attack at this position, potentially leading to a substitution reaction rather than dearomatization, or at the C6 position. nih.gov However, under specific conditions, such as those employing transition metal catalysis, dearomatization via 1,2- or 1,4-addition of nucleophiles can be achieved. nih.gov

Nucleophilic Dearomatization Pathways

Nucleophilic dearomatization of pyridines is a powerful strategy for the synthesis of saturated and partially saturated nitrogen heterocycles. While direct nucleophilic addition to the pyridine ring is challenging due to its aromatic stability, activation of the pyridine or the use of highly reactive nucleophiles can facilitate this transformation. acs.orgrsc.orgnih.gov For 2-chloropyridines, nucleophilic attack can occur at the C2 or C4 positions, leading to substitution or dearomatization products. The outcome is often dictated by the nature of the nucleophile, the reaction conditions, and the presence of activating groups. youtube.com

In the context of this compound, the chlorine atom at the 2-position serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This process typically involves the formation of a Meisenheimer-like intermediate, where the aromaticity is temporarily disrupted. The rate of these substitutions is influenced by the electronic nature of other substituents on the ring. researchgate.net

Reductive Dearomatization and Dihydropyridine Formation

Reductive dearomatization offers another avenue to access non-aromatic pyridine derivatives. This can be achieved through catalytic hydrogenation or by the use of chemical reducing agents. The formation of dihydropyridines is a key transformation, as these structures are versatile intermediates for the synthesis of more complex piperidines and other heterocyclic systems. nih.gov

One of the classical methods for dihydropyridine synthesis is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. chemtube3d.com While not a direct reaction of this compound, it exemplifies a fundamental approach to dihydropyridine scaffolds.

More direct methods for the dearomatization of pyridines involve reduction with agents like sodium borohydride, often in the presence of an activating agent such as an acyl chloride. acs.org Transition metal-catalyzed hydroboration and hydrosilylation are also powerful techniques for the regioselective reduction of the pyridine ring to afford dihydropyridines. acs.orgnih.gov For instance, copper-catalyzed reactions using silanes as a hydride source have been employed for the 1,4-dearomatization of pyridines. acs.orgnih.gov

Oxidation and Reduction Chemistry of the Pyridine Nitrogen and Ring

The lone pair of electrons on the pyridine nitrogen allows for its oxidation to form N-oxides. This transformation can significantly alter the reactivity of the pyridine ring, often facilitating nucleophilic substitution at the 2- and 4-positions. The oxidation of alcohols to aldehydes and carboxylic acids, and the reverse reduction reactions, are fundamental transformations in organic synthesis. msu.edu While specific studies on the oxidation of the acetal group in this compound are not prevalent, acetals are generally stable to many oxidizing agents but can be hydrolyzed under acidic conditions to the corresponding aldehyde. wikipedia.org The reduction of the pyridine ring itself can be achieved through catalytic hydrogenation, leading to the corresponding piperidine (B6355638) derivative. nih.gov

Mechanistic Studies and Kinetic Analysis of Key Reactions

The mechanism of nucleophilic aromatic substitution on 2-chloropyridines generally proceeds through a two-step addition-elimination pathway (SNAr). The first step, the nucleophilic addition to form a negatively charged intermediate (Meisenheimer complex), is often the rate-determining step. youtube.comresearchgate.net The stability of this intermediate is influenced by the substituents on the ring.

The mechanism of dearomatization reactions can be complex. For instance, in copper-catalyzed hydroboration, a plausible mechanism involves the formation of a copper-hydride species that adds to the pyridine, followed by subsequent reaction steps. acs.orgnih.gov Theoretical studies have been employed to elucidate the mechanistic details and the origins of regioselectivity in such reactions. acs.orgnih.gov

Advanced Synthetic Applications and Derivatives of 2 Chloro 4 Dimethoxymethyl Pyridine

Role as a Versatile Building Block in Organic Synthesis

2-Chloro-4-(dimethoxymethyl)pyridine serves as a key intermediate in the synthesis of a wide array of more complex molecules. The chloro-substituent at the 2-position of the pyridine (B92270) ring is particularly amenable to displacement, making it a prime site for introducing new functional groups. This reactivity is central to its utility in various carbon-carbon and carbon-heteroatom bond-forming reactions.

One of the most powerful applications of this building block is in transition-metal-catalyzed cross-coupling reactions. While direct examples involving this compound are not extensively documented in publicly available literature, the reactivity of the closely related 2-chloropyridine (B119429) scaffold is well-established. For instance, palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, and Negishi couplings are routinely used to form biaryl and substituted pyridine structures. nih.gov The presence of the dimethoxymethyl group is generally compatible with these reaction conditions, or the group can be introduced after the coupling step.

The utility of this compound in Suzuki-Miyaura coupling is further suggested by the commercial availability of its boronic acid pinacol (B44631) ester derivative, this compound-5-boronic acid pinacol ester. This reagent would readily couple with a variety of aryl and heteroaryl halides, demonstrating the potential for this scaffold in the synthesis of complex molecules.

The dimethoxymethyl group acts as a masked aldehyde. Under mild acidic conditions, this acetal (B89532) can be readily hydrolyzed to reveal the formyl group. This latent functionality allows for a host of subsequent transformations, including but not limited to:

Reductive amination to form aminomethylpyridines.

Wittig and Horner-Wadsworth-Emmons reactions to generate vinylpyridines.

Addition of organometallic reagents to produce secondary alcohols.

Oxidation to the corresponding carboxylic acid.

This dual reactivity, stemming from both the chloro and the dimethoxymethyl groups, allows for a programmed, stepwise functionalization of the pyridine ring, making this compound a highly adaptable precursor in multi-step syntheses.

Construction of Complex Heterocyclic and Polycyclic Systems

The functional handles present in this compound make it an attractive starting material for the synthesis of more elaborate heterocyclic and polycyclic frameworks.

Annulation Reactions for Fused Pyridine Derivatives

Annulation, or ring-forming, reactions are a powerful strategy for building polycyclic systems. The 2-chloro and 4-formyl (upon deprotection) groups on the pyridine ring can participate in various cyclization strategies to construct fused pyridine derivatives. For example, the formyl group can undergo condensation with a variety of nucleophiles to form an intermediate that can subsequently cyclize onto the pyridine ring, often involving the displacement of the chloride.

While specific examples utilizing this compound in annulation reactions are not prevalent in the literature, established methodologies for the synthesis of fused pyridines can be applied. For instance, a common strategy involves the reaction of a 2-halopyridine bearing a side chain with a suitable functional group. After deprotection of the dimethoxymethyl group to the aldehyde, this aldehyde can be converted into a group that can undergo an intramolecular cyclization. For example, a Knoevenagel condensation with an active methylene (B1212753) compound, followed by reduction and intramolecular cyclization, could lead to fused systems like indolizine (B1195054) or quinolizine derivatives.

Assembly of Nitrogen-Containing Macrocycles

Nitrogen-containing macrocycles are an important class of molecules with applications in host-guest chemistry, catalysis, and as ionophores. orgsyn.org The synthesis of these large-ring systems often relies on the use of bifunctional building blocks in a high-dilution cyclization reaction to favor the intramolecular reaction over intermolecular polymerization.

This compound possesses two key reactive sites that, with further modification, could be employed in the synthesis of such macrocycles. For example, the chloro group can be displaced by a nucleophile that also contains a protected reactive site. Similarly, the deprotected aldehyde can be reacted to introduce another functional group. A hypothetical route could involve the conversion of the chloro group to a thiol and the aldehyde to an amine, creating a bifunctional aminothiolpyridine monomer. Dimerization or reaction with another complementary bifunctional linker under high dilution would be expected to yield a macrocyclic structure. Pyridinophanes, a class of macrocycles incorporating a pyridine ring into the backbone, are known for their ability to coordinate with metal ions. nih.gov

Precursors for Advanced Organic Materials and Functional Molecules

The pyridine moiety is a common component in a variety of functional organic materials due to its electronic properties and ability to coordinate with metals. mdpi.com The derivatization of this compound can lead to monomers suitable for polymerization or the synthesis of discrete functional molecules for applications in materials science.

For instance, the chloro group can be used as a handle for polymerization via cross-coupling reactions. A di-Grignard or di-boronic acid reagent could be coupled with two equivalents of this compound to create a larger monomer, which could then be polymerized. Alternatively, conversion of the chloro group to a vinyl group via a Stille or Suzuki coupling would generate a polymerizable monomer. The resulting polymers, containing pyridine units with a latent aldehyde function, could be further modified in a post-polymerization functionalization step. This could be used to tune the material's properties, such as solubility, or to introduce photoactive or redox-active moieties. hud.ac.uk

The electronic nature of the pyridine ring makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ability to systematically modify the structure of this compound allows for the fine-tuning of the electronic properties of the resulting materials.

Application in "Click Chemistry" and Related Bioconjugation Strategies

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. numberanalytics.com The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this compound to be used in click chemistry, it would first need to be functionalized with either an azide (B81097) or a terminal alkyne.

A plausible synthetic route to a "clickable" derivative would involve the nucleophilic substitution of the chloride with sodium azide to introduce the azide functionality. The resulting 2-azido-4-(dimethoxymethyl)pyridine could then be reacted with a terminal alkyne in a CuAAC reaction to form a triazole-linked conjugate. This strategy would allow for the facile attachment of this pyridine derivative to a wide range of other molecules, including polymers, biomolecules, and surfaces.

In the context of bioconjugation, the selective and mild reaction conditions of click chemistry are highly advantageous. rsc.org For instance, a protein functionalized with an alkyne group could be labeled with an azide-modified this compound. Furthermore, the aldehyde, once deprotected, can be used in other bioconjugation reactions, such as the formation of hydrazones or oximes. nih.gov This dual functionality could enable the creation of more complex bioconjugates. Another potential bioconjugation strategy involves the use of pyridine scaffolds in native chemical ligation (NCL) to facilitate the synthesis of large peptides and proteins. researchgate.net

Development of Novel Catalytic Ligands and Organocatalysts based on Pyridine Frameworks

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to the ability of the nitrogen lone pair to coordinate to a wide range of metal centers. The substitution pattern on the pyridine ring plays a crucial role in tuning the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity.

This compound can serve as a precursor for the synthesis of novel ligands. For example, reaction with a secondary phosphine (B1218219), followed by coordination to a metal center, could yield a phosphine-pyridine (P,N) type ligand. These pincer-type ligands are known to form highly stable metal complexes with applications in a variety of catalytic transformations.

Another important class of ligands that could be derived from this starting material are N-heterocyclic carbenes (NHCs). A synthetic route could involve the reaction of this compound with an imidazole (B134444) or other azole, followed by quaternization and deprotonation to generate the NHC. The resulting NHC would have a pyridine moiety attached to one of the nitrogen atoms, which could then coordinate to a metal center in a bidentate fashion. Pyridine-functionalized NHC complexes of palladium have been shown to be excellent catalysts for Heck arylation. rsc.orgnih.gov

Furthermore, the chiral derivatives of pyridine can act as organocatalysts. The introduction of a chiral center, for example, by reacting the deprotected aldehyde with a chiral amine or by using a chiral auxiliary in a coupling reaction, could lead to novel organocatalysts for asymmetric synthesis.

Spectroscopic and Computational Characterization in Research Context

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the molecular skeleton and the chemical environment of each atom.

For 2-Chloro-4-(dimethoxymethyl)pyridine, ¹H NMR would be used to identify all hydrogen atoms. The spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring, the single proton of the acetal (B89532) group (CH(OCH₃)₂), and the six equivalent protons of the two methoxy (B1213986) groups (OCH₃). The chemical shift (δ) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, thus establishing their connectivity.

Table 1: Expected ¹H and ¹³C NMR Data for this compound (Note: The following chemical shifts (δ) are illustrative examples based on similar structures and not experimental data.)

| Atom Position | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H-3 | ¹H | ~7.4 | s (singlet) |

| H-5 | ¹H | ~7.3 | d (doublet) |

| H-6 | ¹H | ~8.3 | d (doublet) |

| CH(OCH₃)₂ | ¹H | ~5.5 | s (singlet) |

| (OCH₃)₂ | ¹H | ~3.4 | s (singlet) |

| C-2 | ¹³C | ~152 | s |

| C-3 | ¹³C | ~122 | d |

| C-4 | ¹³C | ~155 | s |

| C-5 | ¹³C | ~120 | d |

| C-6 | ¹³C | ~150 | d |

| CH(OCH₃)₂ | ¹³C | ~101 | d |

| OCH₃ | ¹³C | ~54 | q |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental formula of a compound. In high-resolution mass spectrometry (HRMS), the mass of the molecule is measured with extremely high precision, allowing for the unambiguous determination of its molecular formula (C₈H₁₀ClNO₂ for this compound).

The mass spectrum also provides structural information through fragmentation analysis. When the molecule is ionized in the mass spectrometer, it breaks apart into smaller, characteristic charged fragments. By analyzing the mass-to-charge ratio (m/z) of these fragments, researchers can deduce the connectivity of the original molecule, corroborating the structure proposed by NMR. For this compound, key fragmentation pathways would likely involve the loss of a methoxy group (-OCH₃) or the entire dimethoxymethyl group, as well as cleavages of the pyridine ring. The presence of a chlorine atom would be evident from a characteristic isotopic pattern for the molecular ion peak (M⁺) and chlorine-containing fragments, with two peaks separated by 2 m/z units in an approximate 3:1 ratio (for the ³⁵Cl and ³⁷Cl isotopes).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these methods ideal for identifying the types of bonds present.

For this compound, the IR and Raman spectra would display key vibrational bands confirming its structure:

C-H stretching: Aromatic C-H stretches from the pyridine ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and acetal groups would be observed just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the pyridine ring would produce a series of characteristic sharp bands in the 1600-1400 cm⁻¹ region.

C-O stretching: Strong bands corresponding to the C-O stretches of the acetal group would be prominent in the 1150-1050 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond would be expected in the fingerprint region, typically around 800-600 cm⁻¹.

Analysis of these vibrational modes provides a rapid and non-destructive confirmation of the functional groups present in the molecule.

X-ray Crystallography for Solid-State Structure and Stereochemical Confirmation

Should this compound be obtainable as a suitable single crystal, X-ray crystallography would provide the ultimate, unambiguous confirmation of its molecular structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.

The resulting crystal structure would yield highly accurate data on bond lengths, bond angles, and torsion angles. It would also reveal intermolecular interactions, such as hydrogen bonding or π-stacking, that govern how the molecules pack together in the crystal lattice. While NMR determines the structure in solution, X-ray crystallography provides a definitive snapshot of the molecule in the solid phase, confirming its connectivity and conformation without ambiguity. No published crystal structure for this specific compound was found in the searched literature.

Computational Chemistry and Theoretical Studies

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict the properties of molecules like this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and properties of molecules. By calculating the electron density, DFT can predict a molecule's optimized geometry, vibrational frequencies (for comparison with IR and Raman spectra), and NMR chemical shifts. researchgate.netresearchgate.net A research paper on the related 2-chloro-4-(trifluoromethyl)pyridine (B1345723) utilized DFT calculations with the B3LYP method and 6-311++G(d,p) basis set to obtain its molecular structure and fundamental vibrational frequencies. researchgate.net

For this compound, DFT calculations would be used to model the ground state geometry, providing theoretical values for bond lengths and angles that would ideally be validated by X-ray crystallography. Furthermore, calculated NMR chemical shifts (using methods like GIAO) and vibrational frequencies can be compared directly with experimental spectra to aid in their assignment and confirm the structural analysis. researchgate.net

DFT calculations are also invaluable for predicting chemical reactivity. By analyzing the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can identify the most nucleophilic and electrophilic sites in the molecule, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Furthermore, calculating the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom, indicating its propensity to act as a Lewis base or proton acceptor. Positive potential (blue) would be expected on the acetal proton and ring protons. Such analyses allow for the prediction of how the molecule will interact with other reagents and can guide the design of synthetic pathways involving this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Transition State Analysis and Reaction Pathway Elucidation

Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms, predicting reaction rates, and explaining selectivity. For this compound, this analysis would be pivotal in elucidating the pathways of its various potential reactions.

The reactivity of 2-chloropyridines is well-documented, with the chlorine atom at the 2-position being susceptible to nucleophilic substitution. wikipedia.org The presence of the electron-donating dimethoxymethyl group at the 4-position would modulate the electron density of the pyridine ring, influencing the susceptibility of the C2-Cl bond to cleavage.

Computational studies, typically employing Density Functional Theory (DFT), would be used to model the reaction of this compound with a nucleophile. The process would involve:

Geometry Optimization: The ground states of the reactants (this compound and the nucleophile) and the expected products are computationally optimized to find their lowest energy conformations.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. Reactants and products will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

The table below conceptualizes the type of data that would be generated from a transition state analysis for a hypothetical nucleophilic substitution reaction of this compound.

| Species | Method/Basis Set | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

| Reactants | B3LYP/6-311+G(d,p) | 0.00 | 0 |

| Transition State | B3LYP/6-311+G(d,p) | Calculated Value | 1 |

| Intermediate | B3LYP/6-311+G(d,p) | Calculated Value | 0 |

| Products | B3LYP/6-311+G(d,p) | Calculated Value | 0 |

| This table is illustrative and does not contain real experimental or calculated data. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions over time. nih.gov For this compound, MD simulations would provide insights into the flexibility of the dimethoxymethyl group and its interactions with solvent molecules or other species.

Intermolecular Interactions: MD simulations can also model the interactions of this compound with its environment. In a solution, the simulation would show how solvent molecules arrange around the solute, highlighting potential hydrogen bonding sites (the pyridine nitrogen and the oxygen atoms of the dimethoxymethyl group) and hydrophobic regions. In the context of materials science or medicinal chemistry, MD simulations could be used to study the interaction of the molecule with a surface or the active site of a protein, respectively. nih.gov

A typical MD simulation protocol would involve:

System Setup: A simulation box is created containing one or more molecules of this compound and a large number of solvent molecules (e.g., water).

Energy Minimization: The initial system is energy-minimized to remove any unfavorable contacts or geometries.

Equilibration: The system is gradually heated to the desired temperature and equilibrated at the desired pressure.

Production Run: A long simulation is run from which trajectory data is collected for analysis.

Analysis of the MD trajectory would provide information on radial distribution functions (to understand solvent structure), hydrogen bond lifetimes, and conformational population distributions.

Quantum Chemical Descriptors in Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from the quantum mechanical wavefunction of a molecule that quantify its electronic structure and properties. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate molecular structure with biological activity or physical properties. nih.gov

For this compound, a range of quantum chemical descriptors could be calculated using DFT or other quantum mechanical methods. These descriptors would help in predicting its reactivity, polarity, and potential biological activity.

Key quantum chemical descriptors include:

Electronic Energies:

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap: An indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Charge Distribution:

Mulliken Atomic Charges: Provides an estimate of the partial charge on each atom in the molecule. This can indicate sites susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the electron density surface. It visually identifies electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule.

Global Reactivity Descriptors:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating the capacity to accept electrons.

Electrophilicity Index (ω): A measure of the global electrophilic nature of a molecule.

While specific calculated values for this compound are not available, the table below shows representative quantum chemical descriptors for a related compound, 2-amino-5-chloropyridine, to illustrate the type of data generated. bohrium.com

| Descriptor | Calculated Value (for 2-amino-5-chloropyridine) |

| HOMO Energy | -6.54 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 5.31 eV |

| Dipole Moment | 2.89 D |

| Data is for illustrative purposes and corresponds to a different molecule. bohrium.com |

These descriptors for this compound would be influenced by the interplay of the electron-withdrawing chloro group and the electron-donating dimethoxymethyl group, leading to a unique electronic profile that would govern its reactivity and interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.